N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a cyclohexyl group, and a carboxamide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and improve product purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine: A compound with similar structural features but different functional groups.
N-(2-Hydroxycyclohexyl)valiolamine: Another compound with a cyclohexyl group and hydroxyl functionality.
Uniqueness
N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its thiazole ring and carboxamide group make it particularly interesting for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-13-9(7-17-8)12(16)14(2)10-5-3-4-6-11(10)15/h7,10-11,15H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWSVWXIWHPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CCCCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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